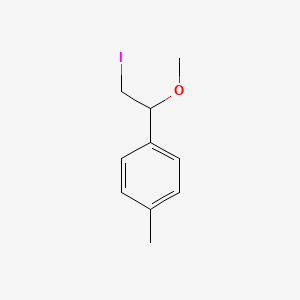
1-(2-Iodo-1-methoxyethyl)-4-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Iodo-1-methoxyethyl)-4-methylbenzene is an organic compound characterized by the presence of an iodine atom, a methoxy group, and a methyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Iodo-1-methoxyethyl)-4-methylbenzene typically involves the iodination of a suitable precursor. One common method is the electrophilic iodination of 4-methylphenol (p-cresol) using iodine and a suitable oxidizing agent. The reaction is carried out in the presence of a solvent such as ethanol or acetic acid, and the temperature is maintained at around 0-5°C to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
1-(2-Iodo-1-methoxyethyl)-4-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides, amines, or thiols, under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF or DMSO) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
科学研究应用
1-(2-Iodo-1-methoxyethyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in radiolabeling for diagnostic imaging and targeted radiotherapy.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 1-(2-Iodo-1-methoxyethyl)-4-methylbenzene depends on its specific application. In biological systems, it may interact with cellular components through electrophilic substitution, forming covalent bonds with nucleophilic sites on proteins or DNA. This interaction can disrupt normal cellular functions, leading to antimicrobial or anticancer effects.
相似化合物的比较
Similar Compounds
1-Iodo-2-methoxybenzene: Similar structure but lacks the methyl group, leading to different reactivity and applications.
1-Iodo-4-methylbenzene:
2-Iodo-1-methoxyethylbenzene: Positional isomer with different physical and chemical properties.
Uniqueness
1-(2-Iodo-1-methoxyethyl)-4-methylbenzene is unique due to the combination of its functional groups, which confer specific reactivity and potential applications not shared by its analogs. The presence of both iodine and methoxy groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research.
属性
分子式 |
C10H13IO |
|---|---|
分子量 |
276.11 g/mol |
IUPAC 名称 |
1-(2-iodo-1-methoxyethyl)-4-methylbenzene |
InChI |
InChI=1S/C10H13IO/c1-8-3-5-9(6-4-8)10(7-11)12-2/h3-6,10H,7H2,1-2H3 |
InChI 键 |
FYNBBAXHLBCXQK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(CI)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


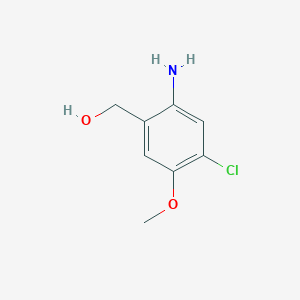
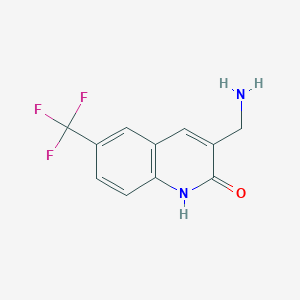
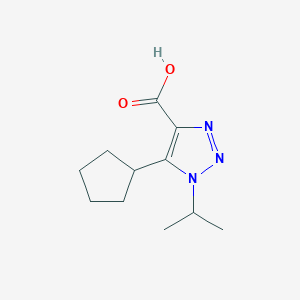
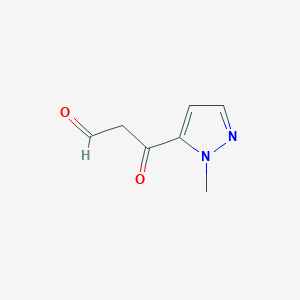
![(2E)-2-{[(3,4-dimethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B13071299.png)

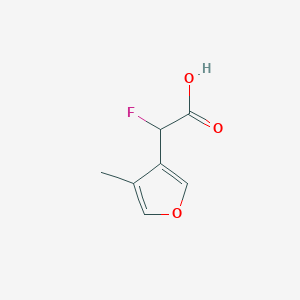
![[5-(Pyridin-4-YL)-1,2-oxazol-3-YL]methanamine](/img/structure/B13071336.png)


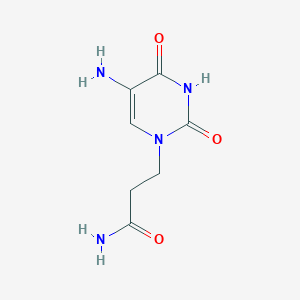
![1-[(4-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13071351.png)
![Racemic-(1R,6S,7R)-Methyl3-Tosyl-3-Azabicyclo[4.1.0]Heptane-7-Carboxylate](/img/structure/B13071352.png)
![3-[(1-Amino-2-methylpropan-2-yl)oxy]propan-1-ol](/img/structure/B13071354.png)
